5-Benzyloxy-2-bromotoluene
Overview
Description
5-Benzyloxy-2-bromotoluene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
5-Benzyloxy-2-bromotoluene serves as a pivotal intermediate in various chemical syntheses and reactions, demonstrating its versatility in organic chemistry. Its applications span from kinetic studies in benzyloxylation reactions to the development of new synthetic pathways for complex molecules.
Benzyloxylation Kinetics
A study detailed the synthesis of 4-benzyloxytoluene by reacting sodium benzyloxide with p-bromotoluene, highlighting the use of microwave irradiation and phase transfer catalysts to enhance reaction kinetics. This method showcases the potential of this compound in facilitating nucleophilic substitution reactions, providing insights into the factors influencing these processes, including catalyst concentration and reaction temperature (Brahmayya & Wang, 2016).
Organic Synthesis Building Blocks
Research into the preparation of 3-benzyloxy-4-bromo and 5-bromopicolinate esters from this compound demonstrates its utility as a building block for synthesizing biologically active compounds and agrochemical products. These esters were efficiently produced and proved viable for various cross-coupling reactions, underscoring the chemical's significance in facilitating the synthesis of a wide range of functionalized pyridines (Verdelet et al., 2011).
Stereocontrolled Synthesis
Another research focus involves the stereocontrolled synthesis of oxygen-bridged polycycles, where 2-(3-Benzyloxy)prop-1-ynyl)benzaldehyde interacts with PtCl(2) in toluene, leading to the formation of Pt-pyryliums. These intermediates undergo [3+2] cycloaddition with alkenes, yielding oxygen-bridged (5H-benzo[7]annulen-5-ylidene)platinum(ii) intermediates. This process, influenced by the electronic nature of the alkenes, highlights the role of this compound derivatives in accessing a diverse array of polycyclic structures with good stereoselectivities (Oh et al., 2010).
Safety and Hazards
5-Benzyloxy-2-bromotoluene may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept tightly closed .
Mechanism of Action
Target of Action
5-Benzyloxy-2-bromotoluene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with the organoboron reagents and a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used for forming carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
Its molecular weight (27716) and physical form (solid) suggest that it may have specific ADME properties .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be affected by storage conditions. It is recommended to store the compound at a temperature between 2-8°C to maintain its stability .
Properties
IUPAC Name |
1-bromo-2-methyl-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLVAZFQFRSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373459 | |
Record name | 5-Benzyloxy-2-bromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-75-9 | |
Record name | 4-Benzyloxy-1-bromo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17671-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzyloxy-2-bromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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